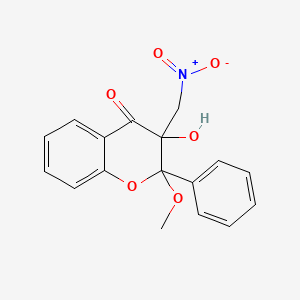
1,2-Benzenedicarboxylic acid, 4-((3-aminophenyl)hydroxymethyl)-, 2-methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Benzenedicarboxylic acid, 4-((3-aminophenyl)hydroxymethyl)-, 2-methyl ester is a complex organic compound with a unique structure that includes both carboxylic acid and ester functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarboxylic acid, 4-((3-aminophenyl)hydroxymethyl)-, 2-methyl ester typically involves multi-step organic reactions. One common method is the esterification of 1,2-Benzenedicarboxylic acid with 4-((3-aminophenyl)hydroxymethyl)-2-methyl alcohol under acidic conditions. The reaction is usually catalyzed by sulfuric acid or hydrochloric acid and requires heating to reflux temperatures to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as vanadium pentoxide or titanium dioxide can enhance the reaction efficiency. Additionally, solvent extraction and purification steps are employed to isolate the desired product from reaction mixtures.
化学反应分析
Types of Reactions
1,2-Benzenedicarboxylic acid, 4-((3-aminophenyl)hydroxymethyl)-, 2-methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
1,2-Benzenedicarboxylic acid, 4-((3-aminophenyl)hydroxymethyl)-, 2-methyl ester has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and plasticizers.
作用机制
The mechanism of action of 1,2-Benzenedicarboxylic acid, 4-((3-aminophenyl)hydroxymethyl)-, 2-methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
相似化合物的比较
Similar Compounds
1,2-Benzenedicarboxylic acid, dimethyl ester: Similar structure but lacks the aminophenyl and hydroxymethyl groups.
1,2-Benzenedicarboxylic acid, 4-methyl-, dimethyl ester: Similar ester groups but different substitution pattern on the aromatic ring.
Uniqueness
1,2-Benzenedicarboxylic acid, 4-((3-aminophenyl)hydroxymethyl)-, 2-methyl ester is unique due to the presence of the aminophenyl and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity. These functional groups enable the compound to participate in a wider range of chemical reactions and interact with specific biological targets, making it valuable for diverse research applications.
属性
CAS 编号 |
23843-87-0 |
|---|---|
分子式 |
C16H15NO5 |
分子量 |
301.29 g/mol |
IUPAC 名称 |
4-[(3-aminophenyl)-hydroxymethyl]-2-methoxycarbonylbenzoic acid |
InChI |
InChI=1S/C16H15NO5/c1-22-16(21)13-8-10(5-6-12(13)15(19)20)14(18)9-3-2-4-11(17)7-9/h2-8,14,18H,17H2,1H3,(H,19,20) |
InChI 键 |
UQOAIHHWBIPKJW-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C=CC(=C1)C(C2=CC(=CC=C2)N)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Bromo-5-oxohexahydro-2,6-methanofuro[3,2-b]furan-7-carboxylic acid](/img/structure/B12809657.png)


![3-Bromo-5-oxohexahydro-2,6-methanofuro[3,2-b]furan-7-carboxylic acid](/img/structure/B12809675.png)

![4-[(4-Iodophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B12809683.png)








